1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide
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Overview
Description
Compound X , is a complex organic molecule with a fascinating structure. Let’s break it down:
- The core scaffold consists of a pyrrolidine ring, which is a five-membered nitrogen heterocycle. Medicinal chemists often use pyrrolidine-based compounds due to their versatility and potential for drug development .
- The compound contains a phenyl group substituted with a morpholine moiety (morpholin-4-ylsulfonyl) and a pyridine-2-ylmethyl group.
- The carboxamide functional group (pyrrolidine-3-carboxamide) adds further complexity.
Preparation Methods
Synthetic Routes:
Several synthetic approaches exist for Compound X. Here are two common methods:
-
Ring Construction from Precursors
- Start with a suitable cyclic or acyclic precursor.
- Introduce the pyrrolidine ring through cyclization reactions, e.g., reductive amination or intramolecular condensation.
- Functionalize the resulting pyrrolidine ring to incorporate the desired substituents.
-
Functionalization of Preformed Pyrrolidine Rings
- Begin with a preformed pyrrolidine ring (e.g., proline derivatives).
- Modify the ring by introducing the phenyl, morpholine, and pyridine moieties.
Industrial Production:
The industrial-scale synthesis of Compound X involves optimization of reaction conditions, scalability, and purification methods. Detailed protocols are proprietary and may vary among manufacturers.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: Oxidative processes can modify the phenyl or pyridine rings.
Reduction: Reduction of the carbonyl group (5-oxo) may yield a corresponding alcohol.
Substitution: Substituents on the phenyl ring can be replaced using appropriate reagents.
Major Products: These reactions lead to diverse derivatives, each with distinct properties.
Scientific Research Applications
Compound X finds applications in:
Medicinal Chemistry: Investigated as a potential drug candidate due to its unique structure and potential interactions with biological targets.
Biology: Used in studies related to cellular processes, signaling pathways, and enzyme inhibition.
Industry: May serve as a precursor for other compounds or as a building block in organic synthesis.
Mechanism of Action
The precise mechanism of action remains an active area of research. Compound X likely interacts with specific molecular targets (e.g., enzymes, receptors) and modulates relevant pathways. Further studies are needed to elucidate its effects fully.
Comparison with Similar Compounds
Compound X stands out due to its intricate structure. Similar compounds include:
- Compound Y: A related pyrrolidine-based molecule with distinct substituents.
- Compound Z: Another pyrrolidine derivative investigated for its biological activity.
Properties
Molecular Formula |
C21H24N4O5S |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
1-(4-morpholin-4-ylsulfonylphenyl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H24N4O5S/c26-20-13-16(21(27)23-14-17-3-1-2-8-22-17)15-25(20)18-4-6-19(7-5-18)31(28,29)24-9-11-30-12-10-24/h1-8,16H,9-15H2,(H,23,27) |
InChI Key |
ILECLIDNXVZIIB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)NCC4=CC=CC=N4 |
Origin of Product |
United States |
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